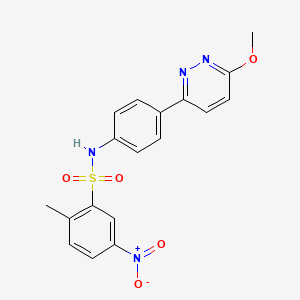

N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide

Description

N-(4-(6-Methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methoxy group at the 6-position and a phenyl ring linked to a benzenesulfonamide moiety. The benzenesulfonamide component includes a methyl group at the 2-position and a nitro group at the 5-position. The nitro group’s electron-withdrawing properties may enhance binding affinity but could also impact solubility and metabolic stability.

Properties

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c1-12-3-8-15(22(23)24)11-17(12)28(25,26)21-14-6-4-13(5-7-14)16-9-10-18(27-2)20-19-16/h3-11,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZIAHZIWLZHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the methoxypyridazinyl group can be introduced through a nucleophilic substitution reaction, while the nitrobenzenesulfonamide moiety can be synthesized via sulfonation and nitration reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of new derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds with different chemical and biological properties.

Scientific Research Applications

N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s reactivity and functional groups make it useful in studying biological processes and interactions at the molecular level.

Medicine: Potential therapeutic applications include the development of new drugs and treatments for various diseases, owing to its bioactive properties.

Industry: It is employed in the production of specialty chemicals and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other sulfonamide-pyridazine derivatives, differing primarily in substituent patterns. Below is a comparative analysis based on available evidence:

Key Findings and Trends

Substituent Impact on Binding and Solubility :

- The nitro group in the target compound likely increases electrophilicity, enhancing interactions with positively charged enzyme residues. However, nitro groups are associated with reduced aqueous solubility compared to fluoro or methoxy substituents .

- Fluorine atoms (e.g., in Compound 4) improve lipophilicity and metabolic stability, making them favorable in drug design .

- Methoxy groups (common in all compounds) contribute to π-stacking interactions and moderate solubility .

Biological Activity :

- While direct data for the target compound is unavailable, structurally similar sulfonamides exhibit inhibitory activity against kinases and carbonic anhydrases. For example, the crystalline form in highlights methoxypyridazine’s role in binding to ATP pockets .

Synthetic Accessibility :

- Compound 4 () achieved a 91% yield via straightforward sulfonylation, suggesting that the target compound’s synthesis could be optimized using similar pyridine/pyridazine amine precursors .

Critical Analysis of Divergences

- Nitro vs. Fluoro Trade-offs : The target compound’s nitro group may offer stronger binding but poorer pharmacokinetics compared to fluorine-substituted analogues. This necessitates further solubility and toxicity studies.

Biological Activity

N-(4-(6-methoxypyridazin-3-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. Sulfonamides are known for their bacteriostatic properties, and the incorporation of heterocyclic moieties, such as pyridazine, can enhance their pharmacological profiles. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxypyridazine moiety, a nitro group, and a sulfonamide functional group, which are critical for its biological activity.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes involved in bacterial metabolism. Sulfonamides function by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and proliferation.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the hybridization of sulfonamides with various heterocycles, leading to compounds with enhanced antibacterial activity against resistant strains of bacteria. The introduction of the methoxypyridazine moiety in this compound may improve its binding affinity to bacterial enzymes, thus increasing its efficacy .

Anticancer Properties

Recent investigations have also pointed to the potential anticancer properties of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, sulfonamides have been reported to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased cytotoxicity .

Case Studies

- Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of various sulfonamide derivatives, including those with pyridazine groups. The results demonstrated that compounds similar to this compound exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides .

- Anticancer Evaluation : In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the inhibition of key metabolic pathways critical for tumor growth .

Data Table: Biological Activities

| Activity Type | Mechanism | Efficacy |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | Effective against resistant strains |

| Anticancer | Induction of apoptosis and cell cycle arrest | Significant cytotoxicity observed |

| Enzyme Inhibition | Mimics PABA in bacterial metabolism | Potent against target enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.